molecular formula C21H30N2O3S B10993463 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide

Cat. No.: B10993463
M. Wt: 390.5 g/mol
InChI Key: NIHZEXLEQVSQHP-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrole ring in the presence of a base.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent for certain diseases.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H30N2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-(2-methylpropyl)pyrrol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C21H30N2O3S/c1-13(2)12-23-17(7)16(6)19(20(23)22-21(24)14(3)4)27(25,26)18-10-8-15(5)9-11-18/h8-11,13-14H,12H2,1-7H3,(H,22,24)

InChI Key

NIHZEXLEQVSQHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC(C)C)NC(=O)C(C)C

Origin of Product

United States

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